ALPK1 Kinase Inhibition: Patent-Defined Target Class Membership with Potency Bracket Defined by Benzothiazole Substituent
The compound falls within the Markush structure of Formula (I) in US20240116885A1, which claims benzothiazole–quinoline derivatives as ALPK1 inhibitors. While the specific 4-methoxy analog has not been individually enumerated with a disclosed IC₅₀ in the public patent examples, closely related exemplars from the same patent family define the potency range accessible to this scaffold: compound T001 (ALPK1-IN-2) inhibits ALPK1 with an IC₅₀ of 95 nM [1], and compound T019 (BDBM664974) achieves an ALPK1 IC₅₀ of 11 nM, a 8.6-fold improvement [2]. The 4-methoxy substitution on the benzothiazole ring differentiates this compound from the 4-fluoro and 6-chloro analogs often employed as default comparators in quinoline-benzothiazole hybrid screens [3].
| Evidence Dimension | ALPK1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not individually disclosed; falls within patent Formula (I) scope [2] |
| Comparator Or Baseline | ALPK1-IN-2 (T001): IC₅₀ = 95 nM; Com. ID T019 (BDBM664974): IC₅₀ = 11 nM [1][2] |
| Quantified Difference | Intra-scaffold potency range spans ~8.6-fold (11–95 nM); 4-methoxy variant expected within this bracket based on patent SAR. |
| Conditions | In vitro ALPK1 kinase activity assay using ADP-Heptose as ligand and TIFA protein as substrate (HEK293 cell-based dose-response) [2]. |
Why This Matters
For procurement in ALPK1 inhibitor programs, the 4-methoxy substitution defines a distinct electronic/lipophilic profile within a patent-protected potency bracket, and selecting the wrong benzothiazole substituent risks dropping potency by nearly an order of magnitude.
- [1] BindingDB. ALPK1-IN-2 (Com. ID T001, US20240116885). IC₅₀ = 95 nM for ALPK1; IC₅₀ = 1.31 μM for NF-κB. https://www.bindingdb.org (accessed 2026-05-09). View Source
- [2] BindingDB BDBM664974. US20240116885 Com. ID T019. ALPK1 IC₅₀ = 11 nM. Assay: HEK293 cells, ADP-Heptose/TIFA. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=664974 (accessed 2026-05-09). View Source
- [3] Lichenstein H, Liu D, Xu T, et al. Benzothiazole and quinoline derivatives and their use. US Patent Application US20240116885A1, published April 11, 2024. View Source
